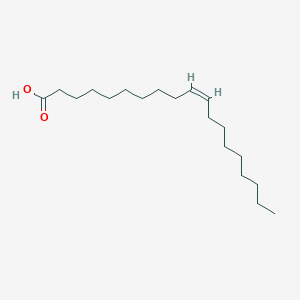

10Z-Nonadecenoic acid

Descripción

cis-10-Nonadecenoic acid has been reported in Bos taurus with data available.

Propiedades

IUPAC Name |

(Z)-nonadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOWBNGUEWHNQZ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415561 | |

| Record name | cis-10-Nonadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 10Z-Nonadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73033-09-7, 67228-95-9 | |

| Record name | cis-10-Nonadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73033-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Nonadecenoic acid, (10Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073033097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC69168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-10-Nonadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-10-Nonadecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-NONADECENOIC ACID, (10Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH5M8P74AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10Z-Nonadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of 10Z-Nonadecenoic Acid: A Technical Guide for Researchers

Abstract

10Z-Nonadecenoic acid, a monounsaturated long-chain fatty acid, has emerged as a molecule of interest in oncological research. This technical guide provides an in-depth overview of its known biological roles, with a particular focus on its anti-tumor activities. Recent studies have elucidated its involvement in the suppression of colorectal cancer stemness and the potential modulation of the p53 tumor suppressor pathway. This document summarizes the current understanding of its mechanisms of action, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of its signaling pathways to support further research and drug development efforts in this area.

Introduction

This compound is a C19:1 monounsaturated fatty acid characterized by a cis double bond at the tenth carbon.[1] While initially identified as a component of various natural sources, its biological functions are an active area of investigation. It is classified as a long-chain fatty acid and is known to be practically insoluble in water.[2] Emerging evidence points towards its potential as an anti-tumor agent, making it a molecule of significant interest for researchers, scientists, and drug development professionals.[3][4] This guide aims to consolidate the existing scientific knowledge on this compound's biological role, providing a comprehensive resource for the scientific community.

Known Biological Roles and Mechanisms of Action

The primary biological activities of this compound identified to date revolve around its anti-cancer properties. These include the suppression of cancer stem cells and the potential inhibition of the p53 tumor suppressor protein.

Suppression of Colorectal Cancer Stemness

Recent research has demonstrated that this compound can effectively suppress the properties of colorectal cancer stem cells (CSCs).[3] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.

The mechanism of action involves the downregulation of key stem cell markers. Specifically, treatment of colorectal cancer cells with this compound leads to a significant reduction in the expression of Aldehyde Dehydrogenase 1 (ALDH1), CD44, and CD133.[3] These markers are critically involved in maintaining the self-renewal and pluripotent characteristics of CSCs. The downregulation of these markers correlates with a functional impairment of CSCs, as evidenced by a reduced ability to form spheroids in vitro.[3]

Figure 1. Signaling pathway of this compound in suppressing colorectal cancer stemness.

Inhibition of p53 Activity

Several long-chain fatty acids, including this compound, have been reported to inhibit the activity of the p53 tumor suppressor protein.[1][4] The p53 protein plays a crucial role in cell cycle regulation, DNA repair, and apoptosis, and its inactivation is a common event in cancer. The inhibitory action of long-chain fatty acids has been observed to affect the DNA binding activity of p53.[1] While the precise mechanism of this inhibition by this compound is not yet fully elucidated, it represents a significant area for further investigation, as modulating p53 activity has profound implications for cancer therapy.

Figure 2. Proposed mechanism of p53 inhibition by this compound.

General Anti-Tumor Activity

Beyond the specific mechanisms mentioned above, this compound has demonstrated broader anti-tumor properties. It has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells.[1] This suggests that its anti-cancer effects may not be limited to colorectal cancer and could be applicable to other cancer types.

Quantitative Data

The following tables summarize the available quantitative data regarding the biological effects of this compound.

| Biological Effect | Cell Line | Parameter | Value | Reference |

| Inhibition of Cell Proliferation | HL-60 | IC50 | 295 µM | [1] |

| Biological Effect | Cell Line | Marker | Effect | Reference |

| Suppression of Cancer Stemness | Colorectal Cancer Cells | ALDH1 | Downregulation | [3] |

| CD44 | Downregulation | [3] | ||

| CD133 | Downregulation | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been employed to study the biological role of this compound.

Cell Culture and Treatment

-

Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, SW480) and human promyelocytic leukemia cells (HL-60) are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO alone) is run in parallel.

Figure 3. General workflow for cell culture and treatment with this compound.

Spheroid Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

-

Cell Seeding: Single-cell suspensions of cancer cells are plated in ultra-low attachment plates.

-

Media: Cells are cultured in a serum-free medium supplemented with growth factors such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).

-

Treatment: this compound is added to the culture medium at various concentrations.

-

Incubation: Plates are incubated for a period of 7-14 days to allow for spheroid formation.

-

Analysis: The number and size of the spheroids are quantified using a microscope and imaging software.

Western Blot Analysis

This technique is used to measure the protein expression levels of specific markers.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., ALDH1, CD44, CD133, p53) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the protein bands is quantified using densitometry software.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-tumor activities, particularly in the context of colorectal cancer stemness. Its ability to downregulate key stem cell markers and potentially inhibit the p53 pathway highlights its therapeutic potential. However, further research is imperative to fully elucidate its molecular mechanisms of action.

Future studies should focus on:

-

Identifying the direct molecular targets of this compound.

-

Elucidating the upstream signaling events that lead to the downregulation of CSC markers.

-

Investigating the precise mechanism of p53 inhibition and its functional consequences in different cancer models.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models.

-

Exploring potential synergistic effects with existing chemotherapeutic agents.

A deeper understanding of the biological role of this compound will be instrumental in harnessing its therapeutic potential for the development of novel anti-cancer strategies.

References

The Emerging Role of 10Z-Nonadecenoic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 10Z-Nonadecenoic acid, a monounsaturated omega-9 fatty acid with a C19 chain, is gaining attention within the scientific community for its potential influence on cellular metabolism and signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's function, with a focus on its anti-proliferative and anti-cancer stem cell properties, as well as its potential interactions with key metabolic and signaling pathways.

Physicochemical Properties and Cellular Localization

This compound, also known as cis-10-Nonadecenoic acid, is a long-chain fatty acid.[1] Primarily located in the cell membrane, it is also found in blood and feces.[2] Its structure plays a crucial role in its biological activity.

Anti-Proliferative and Anti-Cancer Stem Cell Functions

Emerging research has highlighted the potential of this compound as an anti-cancer agent.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells.[3]

Table 1: Inhibitory Effect of this compound on HL-60 Cell Proliferation

| Cell Line | Parameter | Value | Reference |

| HL-60 | IC50 | 295 µM | [3] |

Experimental Protocol: HL-60 Cell Proliferation Assay (General Methodology)

A typical protocol to determine the IC50 value for cell proliferation inhibition involves the following steps:

-

Cell Culture: HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (solubilized in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Cell Proliferation Assay

Caption: Workflow for determining the IC50 of this compound on HL-60 cells.

Suppression of Colorectal Cancer Stemness

A recent study has demonstrated that cis-10-nonadecenoic acid can suppress the stemness of colorectal cancer cells. This is evidenced by the downregulation of key cancer stem cell markers.

Table 2: Effect of cis-10-Nonadecenoic Acid on Colorectal Cancer Stem Cell Markers

| Marker | Effect |

| ALDH1 | Downregulation |

| CD44 | Downregulation |

| CD133 | Downregulation |

Experimental Protocol: Western Blot for Cancer Stem Cell Markers (General Methodology)

-

Cell Lysis: Colorectal cancer cells treated with or without cis-10-nonadecenoic acid are harvested and lysed in a suitable buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for ALDH1, CD44, and CD133. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Potential Mechanisms of Action in Cellular Metabolism

While direct studies on the comprehensive metabolic effects of this compound are limited, its role as a long-chain fatty acid suggests potential interactions with key metabolic pathways.

Inhibition of p53 DNA Binding Activity

Long-chain fatty acids have been shown to inhibit the DNA binding activity of the tumor suppressor protein p53.[1] This inhibitory action is dependent on the structure of the fatty acid, with cis-monounsaturated long-chain fatty acids demonstrating this effect.[1] This suggests a potential mechanism for the observed anti-proliferative effects of this compound.

Logical Relationship: p53 Inhibition by Long-Chain Fatty Acids

Caption: Inhibition of p53 DNA binding by long-chain fatty acids.

Hypothetical Impact on Fatty Acid and Glucose Metabolism

Based on the known roles of other fatty acids in cellular metabolism, several potential mechanisms for this compound can be hypothesized.

-

Fatty Acid Synthesis: Long-chain fatty acids can allosterically inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, representing a feedback inhibition mechanism.

-

Fatty Acid Oxidation: The transport of long-chain fatty acids into the mitochondria for β-oxidation is regulated by carnitine palmitoyltransferase 1 (CPT1). The activity of CPT1 is inhibited by malonyl-CoA, the product of the ACC reaction. By inhibiting ACC, this compound could potentially lead to a decrease in malonyl-CoA levels, thereby disinhibiting CPT1 and promoting fatty acid oxidation.

-

Glucose Metabolism: Alterations in fatty acid metabolism can indirectly influence glucose metabolism through the Randle cycle, where increased fatty acid oxidation can lead to a decrease in glucose utilization.

Signaling Pathway: Hypothetical Regulation of Fatty Acid Metabolism by this compound

References

- 1. Integration of Metabolomic and Transcriptomic Provides Insights into Anti-Inflammatory Response to trans-10-Hydroxy-2-decenoic Acid on LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0013622) [hmdb.ca]

- 3. caymanchem.com [caymanchem.com]

The Enigmatic Path to a C19:1 Odd-Chain Fatty Acid: A Technical Guide to the Biosynthesis of 10Z-Nonadecenoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the biosynthesis of 10Z-Nonadecenoic acid, a C19:1 odd-chain monounsaturated fatty acid. While the complete pathway has not been fully elucidated in any single organism, this document consolidates current knowledge on odd-chain and unsaturated fatty acid synthesis to propose a comprehensive putative pathway. This guide provides a framework for researchers investigating the metabolism of this and other unusual fatty acids, with potential implications for drug development and nutritional science.

Proposed Biosynthesis Pathway of this compound

The synthesis of this compound is hypothesized to occur in two main stages:

-

De novo synthesis of the C19 saturated fatty acid backbone (Nonadecanoic acid): This process is initiated by the carboxylation of propionyl-CoA, followed by chain elongation via the fatty acid synthase (FAS) complex.

-

Desaturation of Nonadecanoic acid: A specific fatty acid desaturase introduces a cis double bond at the Δ10 position.

A detailed schematic of this proposed pathway is presented below.

Figure 1. Proposed biosynthetic pathway of this compound.

De Novo Synthesis of Nonadecanoic Acid (C19:0)

The biosynthesis of odd-chain fatty acids (OCFAs) diverges from the more common even-chain fatty acid synthesis at the priming step. Instead of acetyl-CoA, propionyl-CoA is utilized as the starter molecule.[1]

The key steps are:

-

Priming: The fatty acid synthase (FAS) complex is primed with a molecule of propionyl-CoA.

-

Elongation: The initial three-carbon unit is then elongated by the sequential addition of two-carbon units derived from malonyl-CoA. This cycle of condensation, reduction, dehydration, and a second reduction is repeated eight times to synthesize the 19-carbon chain.

-

Termination: The synthesis is terminated by the action of a thioesterase, which cleaves the C19 acyl chain from the acyl carrier protein (ACP) component of the FAS complex, releasing free nonadecanoic acid.

Desaturation of Nonadecanoic Acid

The introduction of the cis double bond at the 10th position of nonadecanoic acid is catalyzed by a Δ10-desaturase enzyme. Fatty acid desaturases are a class of enzymes that introduce double bonds into the hydrocarbon chains of fatty acids.[2][3] The reaction requires molecular oxygen and a reduced cofactor, typically NADH or NADPH, and results in the formation of a double bond and two molecules of water.[4]

The specific Δ10-desaturase responsible for acting on a C19 substrate has not yet been definitively identified. However, the regioselectivity of desaturases is known to be influenced by the chain length of the substrate.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is scarce in the literature. The following table summarizes hypothetical kinetic parameters for the key enzymes based on known values for similar enzymes involved in fatty acid metabolism. These values should be considered as estimates and would require experimental validation.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Fatty Acid Synthase | Propionyl-CoA | 10 - 50 | 50 - 200 | 6.8 - 7.2 | 30 - 37 |

| Fatty Acid Synthase | Malonyl-CoA | 5 - 20 | 1000 - 5000 | 6.8 - 7.2 | 30 - 37 |

| Δ10-Desaturase | Nonadecanoic Acid | 15 - 100 | 10 - 100 | 7.0 - 7.5 | 25 - 35 |

Table 1. Hypothetical kinetic parameters for enzymes in the proposed biosynthesis of this compound.

Experimental Protocols

The following protocols provide a framework for the experimental investigation of the proposed biosynthetic pathway.

In Vivo Labeling to Trace Precursor Incorporation

This experiment aims to confirm the role of propionyl-CoA as the primer for this compound synthesis.

Figure 2. Workflow for in vivo stable isotope labeling.

Methodology:

-

Cell Culture: Cultivate the organism of interest under standard conditions.

-

Labeling: Supplement the growth medium with a stable isotope-labeled precursor, such as [1-¹³C]propionate or [2,3-¹³C₂]propionate.

-

Incubation: Allow the cells to grow and incorporate the labeled precursor for a specific duration.

-

Lipid Extraction: Harvest the cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

-

Derivatization: Saponify the lipid extract and derivatize the free fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.

-

Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The presence of a mass shift corresponding to the incorporated ¹³C atoms in the peak for this compound methyl ester will confirm propionate as a precursor.

In Vitro Desaturase Assay

This protocol is designed to identify and characterize the Δ10-desaturase activity.

References

The Anti-Tumor Potential of 10Z-Nonadecenoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

10Z-Nonadecenoic acid, a monounsaturated omega-10 fatty acid, has emerged as a molecule of interest in oncology research. Preliminary studies have indicated its potential to inhibit the proliferation of cancer cells and suppress key characteristics of cancer stem cells. This technical guide provides a comprehensive overview of the current understanding of the anti-tumor properties of this compound, including available quantitative data, detailed experimental methodologies for its study, and hypothesized signaling pathways based on current evidence and research on analogous long-chain fatty acids. This document aims to serve as a foundational resource for researchers investigating the therapeutic utility of this compound in cancer.

Introduction

This compound, also known as cis-10-Nonadecenoic acid, is a long-chain fatty acid with the chemical formula C19H36O2.[1] It has been identified in natural sources, including the spores of the mushroom Ganoderma lucidum and has been isolated from the endolichenic fungus EL001668.[2] Recent research has pointed towards its bioactivity against cancer cells, suggesting a potential role as a novel anti-neoplastic agent. This whitepaper synthesizes the existing, albeit limited, scientific literature on the anti-tumor effects of this compound and provides a technical framework for its further investigation.

Quantitative Anti-Tumor Data

The currently available quantitative data on the anti-tumor activity of this compound is limited. The primary findings are summarized in the table below.

| Cell Line | Assay Type | Parameter | Value | Reference |

| HL-60 (Human promyelocytic leukemia) | Proliferation Assay | IC50 | 295 µM | [1] |

Further research is required to establish a broader quantitative profile of this compound across a diverse range of cancer cell lines and in in-vivo models.

In Vitro Anti-Tumor Activities

Inhibition of Cancer Cell Proliferation

This compound has been demonstrated to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells with a half-maximal inhibitory concentration (IC50) of 295 µM.[1]

Suppression of Colorectal Cancer Stemness

A recent study has highlighted the potential of this compound to target colorectal cancer stem cells (CSCs). The study reported that this fatty acid exerts substantial inhibitory effects on CSC characteristics, including the suppression of spheroid formation and the downregulation of key stem cell markers such as ALDH1, CD44, and CD133.[3] Notably, the inhibitory effects of this compound on these stemness markers were found to be comparable or even superior to those of the well-studied omega-3 fatty acids, EPA and DHA.[3]

Proposed Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the anti-tumor effects of this compound are not yet fully elucidated. However, existing evidence points towards several potential pathways.

Inhibition of p53 Activity

Long-chain fatty acids, including this compound, have been shown to inhibit the DNA binding activity of the tumor suppressor protein p53.[1] This interaction is thought to be dependent on the structure of the fatty acid, with the free carboxyl group and the hydrocarbon chain length being important for the inhibitory activity. The inhibition of p53, a critical regulator of the cell cycle and apoptosis, could paradoxically contribute to anti-tumor effects in certain contexts, potentially by sensitizing p53-mutant cancers to other therapies or by inducing alternative cell death pathways. However, this mechanism requires further investigation.

Modulation of Cancer Stem Cell Pathways in Colorectal Cancer

The observed suppression of spheroid formation and downregulation of ALDH1, CD44, and CD133 in colorectal CSCs suggests that this compound interferes with key signaling pathways governing self-renewal and pluripotency. While the specific pathway has not been identified for this compound, similar fatty acids have been shown to modulate pathways like Wnt/β-catenin and Notch, which are critical for CSC maintenance.

Detailed Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound's anti-tumor properties. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colorectal Cancer Stem Cell Spheroid Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Materials:

-

Colorectal cancer stem cells (e.g., sorted for CSC markers)

-

Serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment 6-well plates

-

This compound

-

Inverted microscope

Procedure:

-

Dissociate colorectal cancer cells into a single-cell suspension.

-

Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates containing serum-free stem cell medium.

-

Add various concentrations of this compound or a vehicle control to the wells.

-

Incubate for 7-14 days, allowing spheroids to form.

-

Count the number of spheroids (typically >50 µm in diameter) in each well using an inverted microscope.

-

Calculate the percentage of spheroid formation inhibition compared to the control.

Western Blot Analysis for Stem Cell Markers

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Protein lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against ALDH1, CD44, CD133, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Future Directions and Conclusion

The anti-tumor properties of this compound represent a promising, yet nascent, area of cancer research. The current data, while limited, suggests that this long-chain fatty acid warrants further investigation as a potential therapeutic agent, particularly in the context of targeting cancer stem cells.

Key areas for future research include:

-

Broad-spectrum in vitro screening: Evaluating the efficacy of this compound against a wide panel of cancer cell lines to identify sensitive cancer types.

-

In-depth mechanistic studies: Elucidating the precise signaling pathways modulated by this compound, including its interaction with p53 and its effects on CSC self-renewal pathways.

-

Investigation of apoptosis and cell cycle effects: Determining whether this compound induces apoptosis or causes cell cycle arrest in cancer cells.

-

In vivo efficacy studies: Assessing the anti-tumor activity and safety of this compound in preclinical animal models of cancer.

-

Combination therapy studies: Exploring the potential of this compound to synergize with existing chemotherapeutic agents.

References

The Role of 10Z-Nonadecenoic Acid in the Inhibition of p53 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in cellular homeostasis, orchestrating responses to a variety of cellular stresses to prevent malignant transformation. Its activity is tightly regulated, and its inactivation is a hallmark of many cancers. Recent research has identified long-chain fatty acids as potential modulators of p53 function. This technical guide provides an in-depth analysis of the role of one such molecule, 10Z-Nonadecenoic acid, in the inhibition of p53 activity. Drawing from the foundational research in this area, this document details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows. The primary mechanism of inhibition is the direct interference with the DNA binding activity of the p53 DNA binding domain (DBD). While specific quantitative data for this compound remains to be fully elucidated, data from analogous long-chain fatty acids provide a strong basis for understanding its potential potency and therapeutic implications.

Introduction

The p53 tumor suppressor is a transcription factor that regulates the expression of a wide array of genes involved in cell cycle arrest, apoptosis, and DNA repair. The ability of p53 to bind to specific DNA sequences in the promoter regions of its target genes is central to its function as a "guardian of the genome." Consequently, molecules that can modulate this DNA binding activity are of significant interest in cancer research and drug development.

Long-chain fatty acids, essential components of cellular membranes and signaling molecules, have emerged as a class of endogenous compounds that can influence p53 activity. Notably, the monounsaturated fatty acid this compound has been identified as an inhibitor of p53.[1][2] This guide synthesizes the available scientific information to provide a comprehensive technical overview of this inhibitory relationship.

Mechanism of Action: Inhibition of p53 DNA Binding

The primary mechanism by which this compound and other long-chain fatty acids inhibit p53 is by directly interfering with the ability of the p53 DNA Binding Domain (DBD) to bind to its consensus double-stranded DNA (dsDNA) sequences.[2][3]

Key structural features of the fatty acid are crucial for this inhibitory activity:

-

Free Carboxyl Group: The presence of a free carboxylic acid moiety is essential for the interaction. Fatty acid methyl esters (FAMEs) do not exhibit the same inhibitory effect.[3]

-

Chain Length: The inhibitory potency is dependent on the length of the hydrocarbon chain, with optimal inhibition observed for fatty acids with 20 to 22 carbon atoms.[3]

-

Saturation and Configuration: Both saturated and cis-monounsaturated fatty acids demonstrate inhibitory effects. However, trans-unsaturated fatty acids do not influence the DNA binding activity of p53.[3]

Signaling Pathway Diagram

Caption: Inhibition of p53's transcriptional activity by this compound.

Quantitative Data

| Fatty Acid | Chain Length & Unsaturation | Known p53-Related Activity | Quantitative Data | Reference(s) |

| This compound | C19:1 | Inhibits p53 activity. | IC50 for HL-60 cell proliferation: 295 µM. | [1] |

| Docosanoic Acid | C22:0 | Strong inhibitor of p53 DBD-dsDNA binding. | Kd: 12 nM; 50% inhibition at 0.41 nmol. | [1] |

| cis-12-Heneicosenoic Acid | C21:1 | Strong inhibitor of p53 DBD-dsDNA binding. | Not specified. | [3] |

| Gadoleic Acid | C20:1 | Inhibits p53 dsDNA binding activity. | Inhibition observed at 1.2 nM. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effect on p53 activity. These protocols are based on the foundational research in this area and standard laboratory practices.

Expression and Purification of Human p53 DNA Binding Domain (DBD)

This protocol describes the production of recombinant p53 DBD (amino acids 94-312) in E. coli.

Experimental Workflow:

Caption: Workflow for the expression and purification of recombinant p53 DBD.

Methodology:

-

Transformation: Transform E. coli BL21(DE3) cells with a pET-15b vector containing the human p53 DBD (amino acids 94-312) with an N-terminal 6xHis-tag.

-

Culture: Inoculate a single colony into LB medium containing 100 µg/mL ampicillin (B1664943) and grow at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme) and lyse by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing and Elution: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole). Elute the bound p53 DBD with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Verification: Analyze the purified protein fractions by SDS-PAGE and Western blotting using an anti-His-tag or anti-p53 antibody to confirm purity and identity.

Preparation of Fatty Acid Solutions

Proper preparation of fatty acid solutions is critical for in vitro assays due to their low aqueous solubility.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in an organic solvent such as ethanol (B145695) or DMSO.

-

Complexation with BSA: For cell-based or aqueous assays, complex the fatty acid with fatty acid-free Bovine Serum Albumin (BSA).

-

Prepare a BSA solution (e.g., 10% w/v) in the desired assay buffer.

-

Warm the BSA solution to 37°C.

-

Add the fatty acid stock solution dropwise to the warm BSA solution while stirring to achieve the desired final concentration and molar ratio of fatty acid to BSA (typically between 3:1 and 6:1).

-

Incubate the mixture at 37°C for at least 30 minutes to allow for complexation.

-

-

Final Dilution: Dilute the fatty acid-BSA complex in the final assay buffer to the desired working concentrations.

Surface Plasmon Resonance (SPR) Assay for p53-DNA Binding Inhibition

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Experimental Workflow:

Caption: Workflow for the SPR-based p53-DNA binding inhibition assay.

Methodology:

-

DNA Probe Preparation: Synthesize and anneal complementary oligonucleotides containing a p53 consensus binding site, with one strand biotinylated at the 5' or 3' end.

-

Chip Immobilization: Use a streptavidin-coated sensor chip (e.g., SA chip). Immobilize the biotinylated dsDNA probe onto the chip surface.

-

p53 Binding Analysis:

-

Prepare a series of dilutions of the purified p53 DBD in a suitable running buffer (e.g., HBS-EP).

-

Inject the p53 DBD solutions over the DNA-immobilized surface and a reference flow cell.

-

Monitor the association and dissociation phases to determine the binding kinetics and affinity (KD).

-

-

Inhibition Assay:

-

Prepare solutions containing a fixed concentration of p53 DBD and varying concentrations of this compound (or other fatty acids).

-

Inject these mixtures over the DNA-immobilized surface.

-

Measure the reduction in the p53 binding signal in the presence of the fatty acid.

-

-

Data Analysis: Analyze the resulting sensorgrams to determine the extent of inhibition. Calculate the IC50 value for the inhibition of p53-DNA binding.

Conclusion and Future Directions

The available evidence strongly indicates that this compound, as a member of the long-chain fatty acid family, functions as an inhibitor of the p53 tumor suppressor by directly impeding its DNA binding activity. This mechanism offers a novel avenue for the development of therapeutic agents that target the p53 pathway. However, to fully realize this potential, further research is imperative.

Key future research directions should include:

-

Quantitative Characterization: Determining the specific IC50 and Kd values for the interaction between this compound and the p53 DBD is crucial for understanding its potency.

-

Cellular and In Vivo Studies: Validating the inhibitory effect of this compound on p53 activity in cellular models and subsequently in preclinical animal models is a necessary next step.

-

Structural Biology: Elucidating the precise three-dimensional structure of the this compound-p53 DBD complex would provide invaluable insights for the rational design of more potent and specific small molecule inhibitors.

By addressing these research gaps, the scientific community can fully unravel the therapeutic potential of this compound and other long-chain fatty acids as modulators of the p53 pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The inhibitory action of long-chain fatty acids on the DNA binding activity of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. c19:1 (cis-10) acid | CAS#:73033-09-7 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to 10Z-Nonadecenoic Acid: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

10Z-Nonadecenoic acid, also known as cis-10-Nonadecenoic acid, is a long-chain, monounsaturated omega-10 fatty acid. Its structure consists of a 19-carbon chain with a single cis-double bond located at the tenth carbon from the carboxyl group. As an endogenous metabolite, it is found in various biological matrices, including blood and feces. Recent research has highlighted its potential as a bioactive molecule, particularly for its anti-tumor properties, making it a compound of interest in oncological research and drug development. This technical guide provides an in-depth overview of the physicochemical characteristics of this compound, alongside detailed experimental protocols for its analysis and evaluation of its biological activity.

Physicochemical Characteristics

This compound is a hydrophobic molecule, a characteristic underscored by its low predicted water solubility and high octanol-water partition coefficient (logP).[1][2] These properties suggest that within a cellular context, it is predominantly located in lipid-rich environments such as cell membranes.[3] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₆O₂ | [3][4][5][6] |

| Average Molecular Weight | 296.49 g/mol | [3][4][7] |

| Monoisotopic Molecular Weight | 296.271530396 Da | [2][3] |

| IUPAC Name | (10Z)-nonadec-10-enoic acid | [3] |

| CAS Number | 73033-09-7 | [4][5][6] |

| Physical State | Liquid (at room temperature) | [4][7] |

| Melting Point | Not Available | [3] |

| Boiling Point | Not Available | [3] |

| Water Solubility (Predicted) | 7.6 x 10⁻⁵ g/L | [2][3] |

| logP (Predicted) | 6.50 - 8.06 | [2][3][8] |

| pKa (Strongest Acidic, Predicted) | 5.02 | [1][2] |

| Solubility in Organic Solvents | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL | [5][7] |

Biological Activity and Signaling Pathways

This compound has demonstrated notable anti-tumor activity. Studies have shown that it can inhibit the proliferation of cancer cell lines. Specifically, it has been reported to inhibit the growth of HL-60 (human promyelocytic leukemia) cells. Furthermore, like other long-chain fatty acids, this compound has been suggested to inhibit the activity of the tumor suppressor protein p53.[7]

The p53 protein is a critical transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. The inhibition of p53's DNA binding activity by long-chain fatty acids could have significant implications in cancer biology. This interaction suggests a complex role for fatty acids in modulating key cancer-related pathways.

Figure 1: Conceptual diagram of p53 inhibition by this compound.

Experimental Protocols

Quantification of this compound in Biological Samples by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the quantification of fatty acids. Due to their low volatility, fatty acids require derivatization into fatty acid methyl esters (FAMEs) prior to analysis.

Figure 2: General workflow for the GC-MS analysis of fatty acids.

1. Lipid Extraction (Modified Folch Method)

-

Homogenize approximately 1x10⁶ cells or 100 µL of plasma in a glass tube.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Re-dissolve the dried lipid extract in 1 mL of toluene.

-

Add 2 mL of 12% Boron Trifluoride (BF₃) in methanol.

-

Cap the tube tightly and heat at 60°C for 30 minutes in a water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane (B92381) and 1 mL of water, then vortex.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis

-

Column: Use a suitable capillary column for FAMEs analysis (e.g., DB-23, SP-2560).

-

Injector: Splitless injection at 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 4°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Use electron ionization (EI) and scan in full scan mode or selected ion monitoring (SIM) for targeted quantification. A standard curve of this compound methyl ester should be prepared for accurate quantification.

In Vitro Anti-Proliferative Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is widely used to determine the cytotoxic potential of a compound and to calculate its half-maximal inhibitory concentration (IC₅₀).

Figure 3: General workflow for determining IC₅₀ using an MTT assay.

1. Cell Culture and Seeding

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

-

Incubate overnight to allow cells to acclimate.

2. Compound Treatment

-

Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Add the diluted compound to the respective wells. Include a vehicle control (medium with the highest concentration of solvent) and a no-treatment control.

-

Incubate the plate for 48 to 72 hours.

3. MTT Assay Procedure

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

This compound is a long-chain monounsaturated fatty acid with distinct physicochemical properties that predispose it to integration within cellular membranes. Its emerging role as an anti-tumor agent, potentially through the modulation of critical signaling pathways like p53, makes it a molecule of significant interest for further investigation. The protocols outlined in this guide provide a robust framework for the accurate quantification of this compound in biological systems and for the systematic evaluation of its cytotoxic and anti-proliferative effects. This information serves as a valuable resource for researchers in the fields of lipidomics, cancer biology, and therapeutic development.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 6. Derivatization techniques for free fatty acids by GC [restek.com]

- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 10Z-Nonadecenoic Acid in Human Serum and Plasma using LC-MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

10Z-Nonadecenoic acid (C19:1) is a long-chain monounsaturated fatty acid that has been identified in human blood.[1] While its precise biological roles are still under investigation, emerging research suggests potential involvement in various physiological and pathological processes. Accurate and reliable quantification of this compound in biological matrices such as serum and plasma is crucial for understanding its metabolic pathways, identifying potential biomarkers, and supporting drug development programs. This application note provides a detailed protocol for the extraction and quantification of this compound from human serum and plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle

This method utilizes a robust protein precipitation and liquid-liquid extraction procedure to isolate non-esterified fatty acids (NEFAs), including this compound, from serum or plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate quantification of this compound.

Data Presentation

| Fatty Acid | Abbreviation | Class | Typical Concentration Range in Human Plasma (μmol/L) |

| Palmitic Acid | C16:0 | Saturated | 300 - 4100[2][3] |

| Stearic Acid | C18:0 | Saturated | 100 - 1000[2][3] |

| Oleic Acid | C18:1n9 | Monounsaturated | 30 - 3200[2][3] |

| Linoleic Acid | C18:2n6 | Polyunsaturated | 200 - 5000[2][3] |

| Alpha-Linolenic Acid | C18:3n3 | Polyunsaturated | 12 - 187[2] |

| Arachidonic Acid | C20:4n6 | Polyunsaturated | Not specified |

| Eicosapentaenoic Acid (EPA) | C20:5n3 | Polyunsaturated | Not specified |

| Docosahexaenoic Acid (DHA) | C22:6n3 | Polyunsaturated | 7 - 238[2] |

| This compound | C19:1n9 | Monounsaturated | Data not readily available |

Experimental Protocols

Materials and Reagents

-

This compound standard (≥98% purity)

-

Internal Standard (IS): e.g., Heptadecanoic acid (C17:0) or a stable isotope-labeled analog of the analyte

-

Acetonitrile (B52724) (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Hexane (B92381) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human serum/plasma samples (stored at -80°C)

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

-

Thawing: Thaw frozen serum or plasma samples on ice.

-

Aliquoting: In a microcentrifuge tube, add 100 µL of serum or plasma.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 10 µg/mL C17:0 in methanol) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Liquid-Liquid Extraction: Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Evaporation: Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid). Vortex to mix and transfer to an LC-MS vial.

LC-MS Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |

| Gradient | 0-1 min: 30% B, 1-8 min: 30-100% B, 8-10 min: 100% B, 10.1-12 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Example) | Precursor Ion (m/z) |

| This compound | 295.3 |

| Internal Standard (C17:0) | 269.3 |

| Capillary Voltage | 3.0 kV |

| Gas Temperature | 325°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 40 psi |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS analysis of this compound.

Metabolic Pathway

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0013622) [hmdb.ca]

- 2. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of 10Z-Nonadecenoic Acid by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

10Z-Nonadecenoic acid (C19:H36O2) is a monounsaturated long-chain fatty acid that has garnered interest in the scientific community for its potential biological activities.[1] Research suggests its involvement in anti-tumor and anti-inflammatory pathways, including the inhibition of cancer cell proliferation and the suppression of tumor necrosis factor production.[1][2] Furthermore, like other long-chain fatty acids, it may play a role in cellular signaling and metabolism.[3] Accurate and sensitive detection and quantification of this compound in various biological matrices are crucial for understanding its physiological roles, metabolic pathways, and potential as a biomarker or therapeutic agent.

Gas chromatography (GC) is a powerful and widely used analytical technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the inherent low volatility and polar nature of free fatty acids necessitate a derivatization step to convert them into more volatile and thermally stable compounds, typically fatty acid methyl esters (FAMEs), prior to GC analysis. This document provides detailed protocols for the analysis of this compound using both Gas Chromatography-Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification.

Quantitative Data Summary

The following tables summarize typical instrument parameters and expected performance characteristics for the analysis of long-chain unsaturated fatty acid methyl esters. These values are representative and should be validated for the specific analysis of this compound methyl ester in your laboratory.

Table 1: Typical Gas Chromatography (GC) Parameters for FAME Analysis

| Parameter | GC-FID | GC-MS |

| Column | High-polarity capillary column (e.g., Rt-2560, 100 m x 0.25 mm, 0.20 µm) or mid-polarity (e.g., DB-23) | Non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C | 250 °C - 280 °C |

| Injection Mode | Split (e.g., 20:1 or 50:1) | Splitless (for trace analysis) or Split |

| Carrier Gas | Helium or Hydrogen | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | 1.0 - 1.5 mL/min (constant flow) |

| Oven Program | Initial: 100-120°C, hold 1-2 min; Ramp 1: 10°C/min to 175°C, hold 10 min; Ramp 2: 5°C/min to 230°C, hold 5 min | Initial: 100°C, hold 2 min; Ramp 1: 15°C/min to 180°C; Ramp 2: 5°C/min to 250°C, hold 3 min; Ramp 3: 20°C/min to 320°C, hold 12 min |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Detector Temperature | 250 °C - 300 °C | N/A (Transfer line at 280°C) |

| MS Ion Source Temp. | N/A | 200 °C - 230 °C |

| MS Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | N/A | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Table 2: Representative Performance Characteristics for Long-Chain Unsaturated FAME Analysis

| Parameter | Expected Value |

| Retention Index (Kovats) | ~2209 (for methyl (Z)-nonadec-10-enoate on a semi-standard non-polar column) |

| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL |

| Limit of Quantification (LOQ) | 0.4 - 2.6 ng/mL |

| Linearity (r²) | > 0.99 |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Recovery | 85 - 115% |

Note: LOD, LOQ, and linearity values are based on published data for similar long-chain fatty acids and will require experimental determination for this compound.

Experimental Protocols

Protocol 1: Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the extraction of total lipids from a biological sample and subsequent conversion of fatty acids to FAMEs via acid-catalyzed transesterification.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate, plasma)

-

Chloroform

-

Internal Standard (IS): Nonadecanoic acid (C19:0) or other odd-chain fatty acid.

-

Boron trifluoride in methanol (14% BF3-MeOH)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (B86663) (Na2SO4)

-

Glass screw-cap tubes with Teflon-lined caps

-

Nitrogen gas evaporator

-

Water bath or heating block

Procedure:

-

Lipid Extraction (Folch Method):

-

To your sample, add a 2:1 (v/v) mixture of chloroform:methanol. For every 1 mL of aqueous sample (e.g., plasma or cell suspension), use 5 mL of the chloroform:methanol mixture.

-

Add a known amount of the internal standard (Nonadecanoic acid) to the mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Carefully collect the lower organic layer (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean screw-cap glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization (Acid-Catalyzed Transesterification):

-

To the dried lipid extract, add 2 mL of 14% BF3-MeOH solution.

-

Seal the tube tightly with a Teflon-lined cap.

-

Heat the mixture at 100°C for 30 minutes in a water bath or heating block.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

The sample is now ready for GC analysis.

-

Protocol 2: GC-FID Analysis for Quantification

Procedure:

-

Instrument Setup: Set up the GC-FID system according to the parameters outlined in Table 1.

-

Calibration:

-

Prepare a series of calibration standards of a certified this compound methyl ester standard at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in hexane.

-

Spike each calibration standard with the same concentration of the internal standard as used in the samples.

-

Inject each standard into the GC-FID system.

-

Construct a calibration curve by plotting the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard against the concentration of the this compound methyl ester.

-

-

Sample Analysis:

-

Inject 1 µL of the prepared FAME sample extract into the GC-FID.

-

Identify the peaks corresponding to the this compound methyl ester and the internal standard based on their retention times, as determined from the analysis of the standards.

-

Integrate the peak areas for both the analyte and the internal standard.

-

-

Quantification:

-

Calculate the peak area ratio of the this compound methyl ester to the internal standard in the sample.

-

Determine the concentration of the this compound methyl ester in the sample using the calibration curve.

-

Protocol 3: GC-MS Analysis for Identification and Confirmation

Procedure:

-

Instrument Setup: Set up the GC-MS system according to the parameters in Table 1.

-

Analysis:

-

Inject 1 µL of the FAME sample extract into the GC-MS.

-

Acquire data in full scan mode to obtain the mass spectrum of the eluting peaks.

-

-

Identification:

-

Identify the peak corresponding to this compound methyl ester by its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or a pure standard. The mass spectrum of methyl (Z)-nonadec-10-enoate will show characteristic fragmentation patterns.

-

-

Quantification (Optional, using SIM mode):

-

For enhanced sensitivity, develop a method in Selected Ion Monitoring (SIM) mode.

-

Select characteristic ions from the mass spectrum of this compound methyl ester for monitoring.

-

Follow the calibration and quantification steps as described in the GC-FID protocol, using the peak areas of the selected ions.

-

Visualizations

Caption: Experimental workflow for GC analysis of this compound.

Caption: Derivatization of this compound to its methyl ester (FAME).

Caption: Potential signaling effects of this compound.

References

Application Notes and Protocols for the Structural Elucidaion of 10Z-Nonadecenoic Acid via NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

10Z-Nonadecenoic acid is a monounsaturated fatty acid with a C19 chain and a cis double bond at the C10 position.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique for the structural elucidation of organic molecules like this compound.[2] This document provides detailed application notes and protocols for the use of ¹H and ¹³C NMR, along with 2D NMR techniques, for the unambiguous structural confirmation of this compound.

Structural Information

-

Systematic Name: (10Z)-nonadec-10-enoic acid[3]

-

Molecular Weight: 296.49 g/mol [4]

-

Structure: A 19-carbon chain with a carboxylic acid group at one end and a cis-configured double bond between carbons 10 and 11.[1][5]

Experimental Protocols

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as methanol-d₄ or dimethyl sulfoxide-d₆ can be used depending on sample solubility and experimental requirements.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition

All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

2D NMR Spectroscopy (COSY & HSQC):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings. Use a standard COSY pulse sequence (e.g., cosygpqf).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).[6]

Data Presentation: Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts for this compound based on typical values for similar unsaturated fatty acids.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Carbon # | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 1 | ~11-12 | br s | 1H |

| -CH=CH- | 10, 11 | ~5.35 | m | 2H |

| α-CH₂ | 2 | ~2.35 | t | 2H |

| Allylic CH₂ | 9, 12 | ~2.01 | m | 4H |

| β-CH₂ | 3 | ~1.63 | quint | 2H |

| -(CH₂)n- | 4-8, 13-18 | ~1.25-1.35 | m | 22H |

| Terminal CH₃ | 19 | ~0.88 | t | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Carbon # | Predicted Chemical Shift (ppm) |

| -COOH | 1 | ~180.0 |

| -CH=CH- | 10, 11 | ~130.0 |

| α-CH₂ | 2 | ~34.0 |

| -(CH₂)n- | 4-8, 13-18 | ~29.1-29.7 |

| Allylic CH₂ | 9, 12 | ~27.2 |

| β-CH₂ | 3 | ~24.7 |

| Terminal CH₃ | 19 | ~14.1 |

| Methylene (B1212753) adjacent to CH₃ | 18 | ~22.7 |

| Methylene | 17 | ~31.9 |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Data Analysis and Interpretation

-

¹H NMR Spectrum:

-

The downfield signal around 5.35 ppm corresponds to the two olefinic protons (-CH=CH-). The multiplicity will be a complex multiplet due to coupling with the adjacent allylic protons.

-

The triplet at approximately 2.35 ppm is characteristic of the α-methylene protons adjacent to the carboxylic acid group.

-

The multiplet around 2.01 ppm is assigned to the four allylic protons.

-

The large signal envelope between 1.25 and 1.35 ppm represents the methylene protons of the long aliphatic chain.

-

The terminal methyl group will appear as a triplet around 0.88 ppm.

-

-

¹³C NMR Spectrum:

-

The signal furthest downfield (~180.0 ppm) is assigned to the carboxylic acid carbon.

-

The two signals in the olefinic region (~130.0 ppm) correspond to the two carbons of the double bond.

-

The remaining signals in the aliphatic region (14-34 ppm) can be assigned to the specific methylene and methyl carbons in the chain.

-

-

COSY Spectrum:

-

Correlations will be observed between the olefinic protons (~5.35 ppm) and the allylic protons (~2.01 ppm).

-

The α-methylene protons (~2.35 ppm) will show a correlation with the β-methylene protons (~1.63 ppm).

-

Sequential correlations along the aliphatic chain can be traced.

-

-

HSQC Spectrum:

-

Each proton signal will show a correlation to its directly attached carbon. This is crucial for the unambiguous assignment of the ¹³C spectrum. For example, the olefinic proton signals at ~5.35 ppm will correlate with the olefinic carbon signals at ~130.0 ppm.

-

By combining the information from these NMR experiments, the complete and unambiguous structural elucidation of this compound can be achieved. This protocol provides a robust framework for researchers in natural product chemistry, lipidomics, and drug development.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0013622) [hmdb.ca]

- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-10-Nonadecenoic acid | C19H36O2 | CID 5312513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. magritek.com [magritek.com]

Application Notes and Protocols for the Analysis of 10Z-Nonadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction